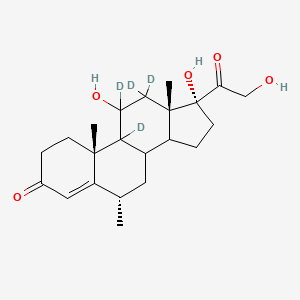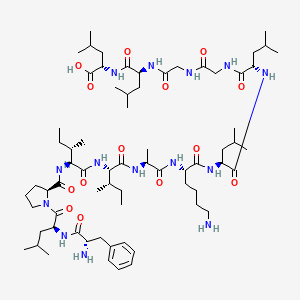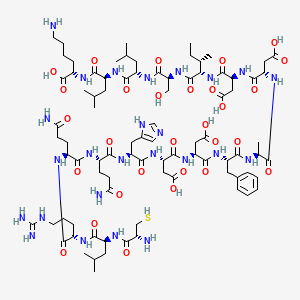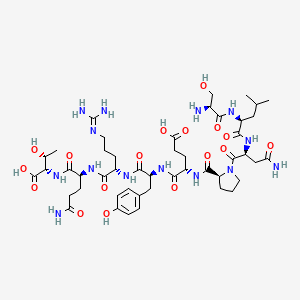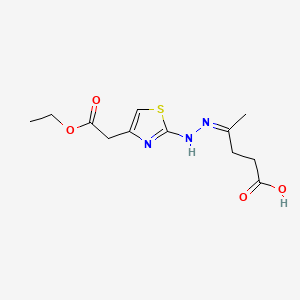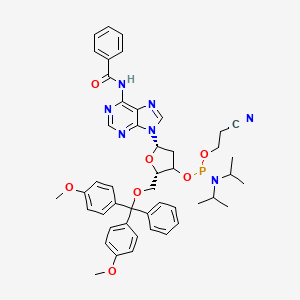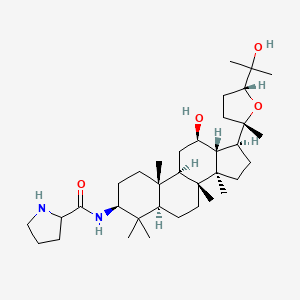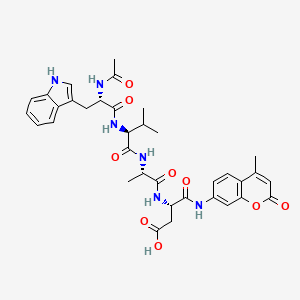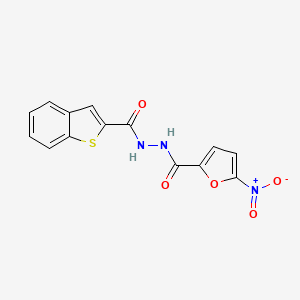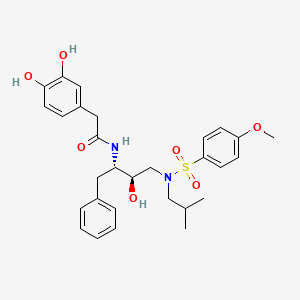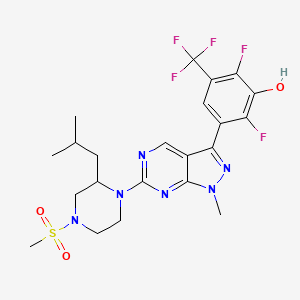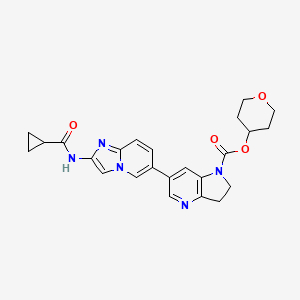
Zharp1-211
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zharp1-211 is a potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). It has shown significant potential in reducing graft-versus-host disease (GVHD) without compromising graft-versus-leukemia (GVL) effects . The compound has a molecular weight of 447.49 and a chemical formula of C24H25N5O4 .
Preparation Methods
The synthetic routes and reaction conditions for Zharp1-211 are not extensively detailed in the available literature. it is known that the compound is prepared for research purposes and is not intended for human consumption . The preparation method for in vivo formulations involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) .
Chemical Reactions Analysis
Zharp1-211 primarily acts as an inhibitor of RIPK1 kinase. It targets the adenosine triphosphate-binding pocket in RIPK1’s inactive conformation . The compound does not inhibit RIPK3 and a panel of 468 kinases at a concentration of 10 μM . It is highly potent in blocking tumor necrosis factor (TNF)-induced necroptosis in human colon cancer HT-29 cells and mouse fibroblast L929 cells .
Scientific Research Applications
Zharp1-211 has been extensively studied for its potential in treating GVHD. It significantly reduces the expression of JAK/STAT1-mediated chemokines and major histocompatibility complex (MHC) class II molecules in intestinal epithelial cells . This reduction helps restore intestinal homeostasis and arrest GVHD without compromising the GVL effect . The compound has also shown potential in other inflammatory diseases involving the gastrointestinal tract .
Mechanism of Action
Zharp1-211 exerts its effects by inhibiting RIPK1 kinase activity. This inhibition reduces the activation of JAK1/STAT1-mediated chemokines and MHC class II molecules in intestinal epithelial cells . The compound forms a complex with JAK1 to promote STAT1 activation, resulting in enhanced chemokine secretion and reduced levels of circulating cytokines and chemokines . This mechanism helps in reducing GVHD mortality and visceral GVHD histopathology .
Comparison with Similar Compounds
Zharp1-211 is unique in its selective inhibition of RIPK1 kinase without affecting RIPK3 . Similar compounds include other RIPK1 inhibitors, but this compound stands out due to its nonimmunosuppressive mechanism that restores intestinal homeostasis and reduces GVHD . Other similar compounds may not have the same level of selectivity and potency in inhibiting RIPK1 kinase .
Properties
Molecular Formula |
C24H25N5O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
oxan-4-yl 6-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C24H25N5O4/c30-23(15-1-2-15)27-21-14-28-13-16(3-4-22(28)26-21)17-11-20-19(25-12-17)5-8-29(20)24(31)33-18-6-9-32-10-7-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |
InChI Key |
WSAWIHZNHHASBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(CCN5C(=O)OC6CCOCC6)N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
